4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine
Overview
Description
Preparation Methods
The synthesis of 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine typically involves the reaction of 4-(tert-pentyl)phenol with 3-(trifluoromethyl)aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:
Scientific Research Applications
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine can be compared with other similar compounds, such as:
4-(tert-Butyl)phenoxy-3-(trifluoromethyl)-phenylamine: This compound has a tert-butyl group instead of a tert-pentyl group, which can affect its chemical properties and reactivity.
4-(tert-Pentyl)phenoxy-3-(methyl)-phenylamine:
The uniqueness of this compound lies in the combination of its tert-pentyl and trifluoromethyl groups, which confer specific chemical and biological properties that are valuable in research and industrial applications .
Properties
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-8-14(9-6-12)23-16-10-7-13(22)11-15(16)18(19,20)21/h5-11H,4,22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLEMGHEGOPQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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